Antibacterial agent 44

Description

Structure

3D Structure of Parent

Properties

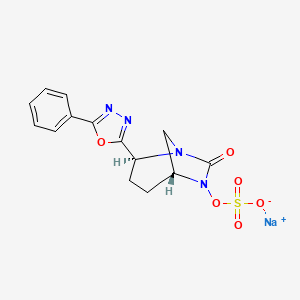

Molecular Formula |

C14H13N4NaO6S |

|---|---|

Molecular Weight |

388.33 g/mol |

IUPAC Name |

sodium [(2S,5R)-7-oxo-2-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate |

InChI |

InChI=1S/C14H14N4O6S.Na/c19-14-17-8-10(18(14)24-25(20,21)22)6-7-11(17)13-16-15-12(23-13)9-4-2-1-3-5-9;/h1-5,10-11H,6-8H2,(H,20,21,22);/q;+1/p-1/t10-,11+;/m1./s1 |

InChI Key |

YFCNILNUKOMRIH-DHXVBOOMSA-M |

Isomeric SMILES |

C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)[O-])C3=NN=C(O3)C4=CC=CC=C4.[Na+] |

Canonical SMILES |

C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C3=NN=C(O3)C4=CC=CC=C4.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of "Antibacterial agent 44"?

An in-depth analysis of "Antibacterial agent 44" reveals that this designation does not refer to a single, universally recognized compound. Instead, it appears as a label for different molecules in various research and commercial contexts. This guide consolidates the available technical information for the most prominently identified substances referred to as "Antibacterial agent 44," providing a comprehensive overview for researchers, scientists, and drug development professionals.

Identified Compounds and Chemical Structures

Two distinct compounds have been clearly identified as "Antibacterial agent 44" through specific CAS numbers and chemical structures.

1. Antibacterial agent 44 (MedChemExpress)

This compound is listed with the CAS Number 1426572-49-4.[1]

-

Chemical Formula: C₂₄H₂₈N₄O₅S

-

Molecular Weight: 484.57 g/mol

-

Chemical Structure:

2. TG44

Identified as {4-methylbenzyl 4′-[trans-4-(guanidinomethyl)cyclohexyl carbonyloxy] biphenyl-4-carboxylate monohydrochloride}, this agent has the CAS Registry Number 178748-55-5.[2] It is noted for its potent and specific antibacterial activity against Helicobacter pylori.[2]

-

Chemical Structure:

Quantitative Data Summary

The following tables summarize the available quantitative data for the antibacterial activity of the identified agents.

Table 1: In Vitro Activity of TG44 against Helicobacter pylori [2]

| Parameter | Value (µg/ml) |

| MIC Range | 0.0625 - 1 |

| MIC₉₀ | 0.5 |

MIC (Minimum Inhibitory Concentration) values were determined for 54 clinical isolates and 2 reference strains of H. pylori.[2]

Table 2: Comparative MIC₉₀ Values of TG44 and Other Antibiotics against H. pylori [2]

| Antibiotic | MIC₉₀ (µg/ml) |

| TG44 | 0.5 |

| Amoxicillin (AMX) | 0.125 |

| Clarithromycin (CLR) | 32 |

| Metronidazole (MNZ) | 64 |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings.

Determination of Minimum Inhibitory Concentrations (MICs) for H. pylori (Agar Dilution Method) [2]

-

Preparation of Media: Brain Heart Infusion agar (BHIA) supplemented with 7% horse serum is prepared.

-

Inoculum Preparation: H. pylori strains are cultured on the prepared agar plates.

-

Agar Dilution: Serial twofold dilutions of the test compound (e.g., TG44) are incorporated into the BHIA medium.

-

Inoculation: A standardized suspension of each H. pylori isolate is inoculated onto the surface of the agar plates containing different concentrations of the antimicrobial agent.

-

Incubation: The plates are incubated under microaerobic conditions at 37°C for a specified period.

-

MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Mechanism of Action and Associated Pathways

While a specific signaling pathway for the MedChemExpress "Antibacterial agent 44" is not detailed in the available literature, the mechanisms of action for other antibacterial agents provide a basis for logical diagrams. For instance, many antibiotics target essential bacterial processes.

Below is a generalized workflow representing the common targets of antibacterial agents.

Caption: General mechanisms of action for antibacterial agents.

The antibacterial activity of TG44 is noted to be potent and highly specific against H. pylori.[2] It exhibits bactericidal activity as early as 1 hour after treatment.[2] The rapid action suggests a mechanism that quickly compromises essential cellular functions, possibly related to cell membrane disruption or rapid inhibition of a critical metabolic process.

The following diagram illustrates a potential experimental workflow for evaluating the efficacy of a novel antibacterial agent.

Caption: Experimental workflow for antibacterial drug evaluation.

References

"Antibacterial agent 44" discovery and origin

An In-Depth Technical Guide to the Synthetic Antimicrobial Agent Ceragenin CSA-44

Abstract

In an era marked by the escalating threat of antimicrobial resistance, the development of novel antibacterial agents is a paramount challenge for modern medicine. Ceragenins, a class of synthetic small molecules, have emerged as a promising solution. These cholic acid-based cationic steroid antimicrobials are designed to mimic the structure and function of endogenous antimicrobial peptides (AMPs), serving as potent, broad-spectrum bactericidal agents. This technical guide focuses on Ceragenin CSA-44, providing a comprehensive overview of its discovery, synthetic origin, mechanism of action, and extensive in-vitro activity. Detailed experimental protocols and quantitative data are presented to offer researchers, scientists, and drug development professionals a thorough understanding of this promising antibacterial candidate.

Discovery and Origin

Ceragenin CSA-44 belongs to a family of cationic steroid antibiotics (CSAs) that were rationally designed and synthesized to replicate the antimicrobial properties of natural AMPs.[1] Unlike their peptide counterparts, ceragenins are non-peptide molecules, which confers a significant advantage in their resistance to proteolytic degradation.[1] The core structure of ceragenins is derived from cholic acid, a bile acid that provides a rigid, facially amphiphilic scaffold. This scaffold is functionalized with amine groups, which are protonated at physiological pH, imparting a positive charge that is crucial for their antimicrobial activity. The synthesis of Ceragenin CSA-44 and its analogues has been described in the scientific literature, providing a reproducible method for its production for research and potential therapeutic development.[2][3]

Mechanism of Action

The primary mechanism of action of Ceragenin CSA-44 is the rapid disruption of bacterial cell membranes. This process is initiated by the electrostatic attraction between the positively charged CSA-44 molecule and the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acid in Gram-positive bacteria.

Upon accumulation at the bacterial surface, CSA-44 inserts into the lipid bilayer, leading to membrane permeabilization and depolarization. This disruption of membrane integrity results in the leakage of intracellular contents and ultimately, cell death. This direct, physical mechanism of action is believed to be a key factor in the low incidence of bacterial resistance development to ceragenins. Furthermore, studies have indicated that CSA-44 can induce the generation of reactive oxygen species (ROS) in bacteria, contributing to its bactericidal effects.

Mechanism of action of Ceragenin CSA-44.

Quantitative Data: In-Vitro Antibacterial Activity

The following tables summarize the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of Ceragenin CSA-44 against a range of clinically relevant bacterial pathogens.

Table 1: MIC and MBC of Ceragenin CSA-44 against Carbapenemase-Producing Enterobacteriaceae [4]

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

| Escherichia coli BAA-2471 | 1 | 2 |

| Enterobacter cloacae BAA-2468 | 2 | 2 |

| Klebsiella pneumoniae BAA-2472 | 1 | 2 |

| Klebsiella pneumoniae BAA-2473 | 1 | 2 |

Table 2: MIC of Ceragenin CSA-44 against Acinetobacter baumannii Clinical Isolates [5]

| Isolate Type | MIC Range (µg/mL) |

| Carbapenem-Resistant | 0.5 - 8 |

| Carbapenem-Susceptible | 0.5 - 4 |

Table 3: MIC of Ceragenin CSA-44 against Pseudomonas aeruginosa Clinical Isolates [6]

| Parameter | Value (µg/mL) |

| MIC50 | 8 |

| MIC90 | 16 |

Quantitative Data: Anti-Biofilm Activity

Ceragenin CSA-44 has demonstrated significant activity in both preventing the formation of and eradicating established biofilms.

Table 4: Anti-Biofilm Activity of Ceragenin CSA-44 on Dental Surfaces [7][8][9]

| Biofilm Organism(s) | CSA-44 Conc. (µg/mL) | Biofilm Prevention (%) | Eradication of 3-week Biofilm (%) | Eradication of 6-week Biofilm (%) |

| Enterococcus faecalis | 20 | 75 | 83-89 | 55-74 |

| Candida albicans | 10 | 72 | 66-78 | 30-42 |

| Candida albicans | 20 | 84 | 83-89 | 55-74 |

| E. faecalis / C. albicans | 20 | 79 | 83-89 | 55-74 |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

A standard broth microdilution method is employed to determine the MIC and MBC values of Ceragenin CSA-44.

Protocol:

-

Preparation of Bacterial Inoculum: A fresh bacterial culture is grown to the logarithmic phase in appropriate broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution of CSA-44: Ceragenin CSA-44 is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of desired concentrations.

-

Inoculation: Each well containing the diluted CSA-44 is inoculated with the standardized bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of CSA-44 that completely inhibits visible bacterial growth.

-

MBC Determination: Aliquots from the wells showing no visible growth are plated onto agar plates. The plates are incubated at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Workflow for MIC and MBC determination.

Biofilm Eradication Assay (Crystal Violet Method)

This protocol assesses the ability of Ceragenin CSA-44 to eradicate pre-formed biofilms.

Protocol:

-

Biofilm Formation: A standardized bacterial suspension is added to the wells of a 96-well plate and incubated for a specified period (e.g., 24, 48, or 72 hours) to allow for biofilm formation.

-

Removal of Planktonic Cells: The supernatant containing planktonic (free-floating) bacteria is carefully removed, and the wells are washed with a sterile saline solution to remove any remaining non-adherent cells.

-

Treatment with CSA-44: Solutions of Ceragenin CSA-44 at various concentrations are added to the wells containing the established biofilms. A control group with no CSA-44 is also included. The plate is then incubated for a further 24 hours.

-

Staining: After incubation, the CSA-44 solution is removed, and the wells are washed again. The remaining biofilm is stained with a 0.1% crystal violet solution for 15 minutes.

-

Quantification: Excess stain is washed away, and the plate is air-dried. The crystal violet bound to the biofilm is solubilized with 30% acetic acid. The absorbance of the solubilized stain is measured using a microplate reader at a wavelength of 595 nm. The reduction in biofilm mass is calculated relative to the untreated control.[7][8][9]

Conclusion

Ceragenin CSA-44 represents a significant advancement in the pursuit of novel antimicrobial agents. Its synthetic origin allows for scalable production and modification, while its peptide-mimicking structure provides potent, broad-spectrum bactericidal activity. The membrane-disrupting mechanism of action is a key attribute that may circumvent common bacterial resistance pathways. The extensive quantitative data demonstrating its efficacy against both planktonic bacteria and resilient biofilm communities, including multi-drug resistant strains, underscores its potential as a next-generation therapeutic for a wide range of infectious diseases. Further in-vivo studies and clinical trials are warranted to fully elucidate the therapeutic potential of this promising antibacterial agent.

References

- 1. Ceragenin CSA-44 as a Means to Control the Formation of the Biofilm on the Surface of Tooth and Composite Fillings - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Bactericidal activity of ceragenin CSA-13, CSA-44 and CSA-131 against bacteria causing bloodstream infections [frontiersin.org]

- 3. Bactericidal activity of ceragenin CSA-13, CSA-44 and CSA-131 against bacteria causing bloodstream infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Investigating the Effectiveness of Ceragenins against Acinetobacter baumannii to Develop New Antimicrobial and Anti-Adhesive Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibacterial and Antibiofilm Activities of Ceragenins against Pseudomonas aeruginosa Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ceragenin CSA-44 as a Means to Control the Formation of the Biofilm on the Surface of Tooth and Composite Fillings [mdpi.com]

- 8. Ceragenin CSA-44 as a Means to Control the Formation of the Biofilm on the Surface of Tooth and Composite Fillings [ouci.dntb.gov.ua]

- 9. Ceragenin CSA-44 as a Means to Control the Formation of the Biofilm on the Surface of Tooth and Composite Fillings - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Profile of Antibacterial Agent U-24,544: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the preliminary in vitro studies of the antibacterial agent U-24,544. Due to the limited publicly available data on a specific compound named "Antibacterial agent 44," this document focuses on antibiotic U-24,544, a potential candidate fitting the description, based on available research. The information herein is compiled from foundational studies to offer a snapshot of its antibacterial properties and mechanism of action.

Executive Summary

Antibiotic U-24,544 is an antibacterial agent isolated from Streptomyces griseus.[1][2] In vitro studies have demonstrated its activity against a range of both gram-positive and gram-negative bacteria.[1][2] The primary mechanism of action identified for U-24,544 is the uncoupling of oxidative phosphorylation, which disrupts cellular energy production.[3][4] While effective in vitro, it has been reported to be ineffective in in vivo mouse models of bacterial infections.[1][2] Additionally, it has shown cytotoxicity in mammalian cell cultures, though with low toxicity in mice.[1][2][5]

Data Presentation

| Biological Activity | Gram-Positive Bacteria | Gram-Negative Bacteria | Other |

| Antibacterial Spectrum | Inhibitory Activity Observed | Inhibitory Activity Observed | Active against Mycobacterium avium[3][4] |

| Cytotoxicity | Not specified | Not specified | Cytotoxic in mammalian cell cultures[1][2][5] |

Experimental Protocols

Detailed experimental protocols for the specific studies on U-24,544 are not available. However, the following are generalized methodologies for the types of experiments conducted.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This standard method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., 0.5 McFarland standard) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution of U-24,544: The antibacterial agent is serially diluted in the broth within a 96-well microtiter plate to create a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

Determination of MIC: The MIC is recorded as the lowest concentration of the agent that completely inhibits visible bacterial growth.

Assessment of Mechanism of Action

The effect of U-24,544 on oxidative phosphorylation can be assessed using isolated mitochondria.

-

Isolation of Mitochondria: Mitochondria are isolated from a suitable source (e.g., rat liver) by differential centrifugation.

-

Measurement of Oxygen Consumption: Oxygen consumption is measured using an oxygen electrode in a reaction chamber containing the isolated mitochondria, a substrate for the electron transport chain (e.g., glutamate or succinate), and ADP.

-

Addition of U-24,544: After establishing a baseline of coupled respiration, U-24,544 is added to the chamber.

-

Analysis: An uncoupling agent will cause a rapid increase in oxygen consumption that is not dependent on the addition of ADP, indicating that electron transport is no longer coupled to ATP synthesis.

The effect of U-24,544 on the synthesis of DNA, RNA, protein, and cell wall can be determined using radiolabeled precursors.

-

Bacterial Culture: A logarithmic phase culture of the test bacterium (e.g., Mycobacterium avium) is used.

-

Addition of U-24,544 and Radiolabeled Precursors: The culture is treated with U-24,544, followed by the addition of radiolabeled precursors for DNA (e.g., [³H]thymidine), RNA (e.g., [³H]uridine), protein (e.g., [³H]leucine), and cell wall (e.g., N-acetyl-[³H]glucosamine).

-

Incubation and Sampling: The culture is incubated, and samples are taken at various time points.

-

Measurement of Radioactivity: The amount of radioactivity incorporated into the respective macromolecules is measured.

-

Analysis: A non-specific inhibition of all pathways suggests an effect on a central process like energy production.

Visualizations

Experimental Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conceptual Pathway of Uncoupling Oxidative Phosphorylation

References

- 1. scite.ai [scite.ai]

- 2. New Antibacterial Agent (U-24,544) Isolated from Streptomyces griseus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mode of Action of Antibiotic U-24,544 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mode of action of antibiotic U-24,544 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Target Identification of the Novel Antibacterial Agent TG44 in Helicobacter pylori

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The emergence of antibiotic-resistant bacteria, particularly Helicobacter pylori, necessitates the discovery and development of novel antibacterial agents with unique mechanisms of action. TG44, a promising new antibacterial agent, has demonstrated potent and specific activity against H. pylori, including strains resistant to current therapies. This technical guide provides a comprehensive overview of the current understanding of TG44's target identification, focusing on its interaction with the bacterial outer membrane. While the precise molecular target of TG44 is yet to be fully elucidated in publicly available literature, this document summarizes the existing quantitative data, details key experimental observations, and outlines established protocols for the definitive identification of its bacterial target.

Introduction to TG44

TG44, with the chemical name 4-methylbenzyl 4′-[trans-4-(guanidinomethyl)cyclohexyl carbonyloxy] biphenyl-4-carboxylate monohydrochloride, is a novel antibacterial agent synthesized by Nagase ChemteX Corporation[1]. It has shown significant promise for the treatment of H. pylori infections. A key advantage of TG44 is its potent bactericidal activity against a wide range of clinical isolates of H. pylori, including those resistant to commonly used antibiotics such as amoxicillin (AMX), clarithromycin (CLR), and metronidazole (MNZ)[1][2].

Quantitative Antimicrobial Activity of TG44

The in vitro efficacy of TG44 against H. pylori has been well-documented. The following tables summarize the key quantitative data regarding its antimicrobial activity.

Table 1: Minimum Inhibitory Concentration (MIC) of TG44 and Other Antibiotics against Helicobacter pylori [1][2]

| Antibacterial Agent | MIC Range (μg/mL) |

| TG44 | 0.0625 - 1 |

| Amoxicillin (AMX) | 0.0078 - 8 |

| Clarithromycin (CLR) | 0.0156 - 64 |

| Metronidazole (MNZ) | 2 - 128 |

Table 2: Bactericidal Activity of TG44 against Helicobacter pylori ATCC 43504 at Various pH Levels [1]

| pH | TG44 Concentration for Bactericidal Activity (μg/mL) | Time to Bactericidal Effect |

| 7 | 3.13 - 12.5 | As early as 1 hour |

| 6 | 3.13 - 12.5 | As early as 1 hour |

| 5 | 3.13 - 12.5 | As early as 1 hour |

| 3 | 3.13 - 12.5 | As early as 1 hour |

Evidence for Outer Membrane Disruption

The primary evidence for the mechanism of action of TG44 points towards the disruption of the bacterial outer membrane. This is supported by morphological changes observed in H. pylori upon treatment with the agent.

Experimental Protocol: Electron Microscopy

To investigate the morphological effects of TG44 on H. pylori, transmission electron microscopy (TEM) was employed[1].

-

H. pylori Culture: H. pylori ATCC 43504 was grown in Brucella broth supplemented with 10% fetal bovine serum under microaerobic conditions (5% O₂, 10% CO₂, 85% N₂) at 37°C.

-

TG44 Treatment: The bacterial culture in the exponential growth phase was treated with varying concentrations of TG44 (0.20, 0.39, 1.56, and 25 μg/mL).

-

Sample Collection: Samples were collected after 3 and 6 hours of incubation.

-

Fixation: Bacterial cells were harvested by centrifugation and fixed with 2.5% glutaraldehyde in 0.1 M phosphate buffer (pH 7.4).

-

Post-fixation: The cells were post-fixed with 1% osmium tetroxide in the same buffer.

-

Dehydration and Embedding: The fixed cells were dehydrated through a graded series of ethanol and embedded in epoxy resin.

-

Sectioning and Staining: Ultrathin sections were cut, mounted on copper grids, and stained with uranyl acetate and lead citrate.

-

Imaging: The sections were observed under a transmission electron microscope.

Observed Effects

Transmission electron microscopy revealed significant damage to the cell envelope of H. pylori treated with TG44. Specifically, the observations included the detachment of the outer membrane and the formation of bleb-like structures on the bacterial surface[1]. These morphological changes strongly suggest that the primary target of TG44 is located on or within the outer membrane, leading to its disruption and subsequent bactericidal effect.

Figure 1. Proposed mechanism of TG44 action on H. pylori.

Methodologies for Precise Target Identification

While the disruptive effect of TG44 on the outer membrane is evident, the specific molecular target has not been reported. The following are established experimental workflows that can be employed to identify the precise molecular target of an antibacterial agent like TG44 that acts on the bacterial outer membrane.

Affinity Chromatography-Mass Spectrometry

This method aims to isolate the binding partner(s) of TG44 from a mixture of H. pylori proteins.

-

Immobilization of TG44: TG44 is chemically coupled to a solid support (e.g., agarose beads) to create an affinity matrix.

-

Preparation of H. pylori Lysate: H. pylori cells are lysed to release their proteins. The outer membrane protein fraction can be enriched through differential centrifugation and solubilized using detergents.

-

Affinity Chromatography: The bacterial lysate is passed over the TG44-coupled affinity matrix. The target protein(s) will bind to the immobilized TG44, while other proteins will flow through.

-

Elution: The bound protein(s) are eluted from the matrix, often by changing the pH or ionic strength of the buffer, or by using a competing ligand.

-

Protein Identification: The eluted proteins are identified using mass spectrometry (e.g., LC-MS/MS).

Figure 2. Workflow for target identification using affinity chromatography.

Genetic Screens

Genetic approaches can identify the target of an antibacterial agent by selecting for resistant mutants.

-

Mutagenesis: A population of H. pylori is treated with a mutagen (e.g., ethyl methanesulfonate) to induce random mutations in the genome.

-

Selection of Resistant Mutants: The mutagenized population is plated on a medium containing a lethal concentration of TG44. Only bacteria with mutations that confer resistance will survive.

-

Whole-Genome Sequencing: The genomes of the resistant mutants are sequenced and compared to the wild-type genome to identify the mutations.

-

Target Identification: Mutations that consistently appear in resistant isolates and are located in a single gene or a functionally related set of genes are strong indicators of the drug's target.

Figure 3. Workflow for genetic screen-based target identification.

Proteomic Profiling

This technique compares the protein expression profiles of H. pylori in the presence and absence of TG44 to identify pathways and proteins affected by the drug.

-

Treatment: H. pylori cultures are treated with a sub-lethal concentration of TG44.

-

Protein Extraction and Digestion: Proteins are extracted from treated and untreated cells and digested into peptides.

-

Quantitative Mass Spectrometry: The peptide mixtures are analyzed by quantitative mass spectrometry (e.g., iTRAQ, TMT, or label-free quantification) to determine the relative abundance of each protein.

-

Data Analysis: Proteins that are significantly up- or down-regulated in response to TG44 treatment are identified. Overexpression of a specific protein in response to the drug may indicate that it is the target or part of the targeted pathway.

Figure 4. Workflow for proteomic profiling for target identification.

Conclusion and Future Directions

TG44 is a novel antibacterial agent with potent and specific activity against H. pylori. The available evidence strongly indicates that its mechanism of action involves the disruption of the bacterial outer membrane. While the precise molecular target remains to be publicly disclosed, the experimental methodologies outlined in this guide provide a clear roadmap for its definitive identification. Further research utilizing techniques such as affinity chromatography, genetic screens, and proteomic profiling will be crucial to fully characterize the molecular basis of TG44's antibacterial activity. Elucidating the specific target of TG44 will not only advance our understanding of its mechanism but also facilitate the development of this promising new therapeutic for the treatment of H. pylori infections.

References

Technical Guide: Assessing the Resistance Development Potential of Antibacterial Agent 44, a Novel DNA Gyrase Inhibitor

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of antibiotic-resistant bacteria poses a significant threat to global health.[1][2][3] The development pipeline for new antibacterial agents must include a rigorous and early assessment of the potential for resistance development. This technical guide outlines a comprehensive strategy for evaluating the resistance profile of "Antibacterial Agent 44," a novel, hypothetical compound targeting bacterial DNA gyrase. DNA gyrase, an essential type II topoisomerase in bacteria, is a clinically validated target for antibiotics.[1][4] Resistance to agents targeting this enzyme, such as fluoroquinolones, is well-documented and typically arises from target gene mutations or increased efflux pump activity.[3][5][6] This document provides detailed experimental protocols, data presentation formats, and workflow visualizations to guide researchers in characterizing the propensity of Agent 44 to select for resistant mutants.

Introduction: Antibacterial Agent 44

For the purposes of this guide, Antibacterial Agent 44 is defined as a synthetic small molecule that inhibits the supercoiling activity of bacterial DNA gyrase. Its mechanism of action involves binding to the GyrA subunit of the gyrase-DNA complex, thereby stabilizing the transient double-strand breaks and leading to cell death.[1][4][5] This "gyrase poisoning" is a potent bactericidal mechanism.[1][4] Understanding the pathways by which bacteria can overcome this action is critical for predicting the clinical longevity of Agent 44.

The primary anticipated mechanisms of resistance to Agent 44 are:

-

Target Modification: Point mutations in the genes encoding DNA gyrase subunits (gyrA and gyrB), particularly within the Quinolone Resistance-Determining Region (QRDR), which can reduce drug binding affinity.[6][7]

-

Reduced Intracellular Accumulation: Overexpression of native multidrug resistance (MDR) efflux pumps that actively transport Agent 44 out of the bacterial cell.[3][6]

Mechanism of Action and Resistance Pathways

Agent 44 disrupts the normal function of DNA gyrase, an enzyme composed of two GyrA and two GyrB subunits (A2B2 complex) that is essential for managing DNA topology during replication and transcription.[1][4][8] Resistance can emerge through genetic alterations that either prevent the drug from reaching its target or modify the target itself.

Caption: Resistance pathways to Agent 44.

Experimental Assessment of Resistance

A multi-pronged approach is necessary to quantify the risk of resistance development. The following protocols are recommended.

Serial Passage Assay for Resistance Selection

This experiment determines the rate and magnitude of resistance development upon continuous exposure to sub-lethal concentrations of an antibiotic.[9][10][11]

Experimental Protocol:

-

Baseline MIC Determination: Determine the Minimum Inhibitory Concentration (MIC) of Agent 44 against the test organism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) using the broth microdilution method according to CLSI guidelines.[12]

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Serial Passage: a. In a 96-well plate, prepare two-fold serial dilutions of Agent 44. Inoculate with the bacterial suspension. b. Incubate for 18-24 hours at 35°C. c. Identify the well with the highest concentration of Agent 44 that still permits visible growth (this is the sub-MIC culture). d. Use this culture to inoculate a new series of Agent 44 dilutions for the next passage. e. Repeat this process daily for a set number of passages (e.g., 30 days).[10]

-

MIC Monitoring: At regular intervals (e.g., every 2-3 passages), determine the MIC of the passaged culture to track changes in susceptibility.

-

Resistance Stability: After the final passage, culture the resistant isolates in antibiotic-free media for several days and re-determine the MIC to assess if the resistance phenotype is stable.[10]

Caption: Workflow for the serial passage assay.

Data Presentation: Table 1: Hypothetical Serial Passage Results for Agent 44 against S. aureus

| Passage Day | MIC of Agent 44 (µg/mL) | Fold-Change from Day 0 |

|---|---|---|

| 0 | 0.25 | 1x |

| 5 | 0.5 | 2x |

| 10 | 1.0 | 4x |

| 15 | 2.0 | 8x |

| 20 | 2.0 | 8x |

| 25 | 4.0 | 16x |

| 30 | 4.0 | 16x |

Spontaneous Mutation Frequency Analysis

This assay quantifies the frequency at which resistant mutants arise in a bacterial population in a single exposure to a selective concentration of the antibiotic.[9][13][14]

Experimental Protocol:

-

Inoculum Growth: Grow several independent, parallel cultures of the test organism in non-selective broth (e.g., CAMHB) to a high cell density (e.g., 10^9 - 10^10 CFU/mL).

-

Cell Enumeration: Determine the total viable cell count (CFU/mL) from a subset of the cultures by plating serial dilutions on non-selective agar plates.

-

Selection: Plate a large volume (e.g., 0.1 to 1 mL) of the undiluted, high-density cultures onto selective agar plates containing Agent 44 at a concentration of 4x to 8x the baseline MIC.[9]

-

Incubation and Counting: Incubate the selective plates for 48-72 hours. Count the number of resistant colonies that appear.

-

Calculation: Calculate the mutation frequency by dividing the number of resistant colonies by the total number of viable cells plated.

Caption: Workflow for spontaneous mutation frequency assay.

Data Presentation: Table 2: Hypothetical Spontaneous Mutation Frequency for Agent 44

| Test Organism | Selective Conc. (µg/mL) | Total Viable Cells (CFU/mL) | Resistant Colonies (CFU) | Mutation Frequency |

|---|---|---|---|---|

| E. coli | 1.0 (4x MIC) | 2.1 x 10^10 | 42 | 2.0 x 10^-9 |

| S. aureus | 1.0 (4x MIC) | 1.5 x 10^10 | 18 | 1.2 x 10^-9 |

Efflux Pump Involvement Assay

This protocol assesses the contribution of efflux pumps to resistance by measuring the MIC of Agent 44 in the presence and absence of a known efflux pump inhibitor (EPI).[15][16]

Experimental Protocol:

-

Test Strains: Use both the wild-type strain and the resistant isolate obtained from the serial passage experiment.

-

EPI Selection: Choose a broad-spectrum EPI, such as Phenylalanine-Arginine Beta-Naphthylamide (PAβN) or Carbonyl cyanide m-chlorophenyl hydrazone (CCCP). Determine a sub-inhibitory concentration of the EPI that does not affect bacterial growth on its own.

-

MIC Determination with EPI: Perform the standard broth microdilution MIC assay for Agent 44. Run two parallel sets of plates: one with Agent 44 alone and another with Agent 44 plus the fixed, sub-inhibitory concentration of the EPI.[15]

-

Analysis: A significant reduction (≥4-fold) in the MIC of Agent 44 in the presence of the EPI suggests that efflux is a component of the resistance mechanism.[16]

Data Presentation: Table 3: Hypothetical Efflux Pump Inhibition Assay Results

| Strain | MIC of Agent 44 (µg/mL) | MIC of Agent 44 + EPI (µg/mL) | Fold-Change in MIC | Interpretation |

|---|---|---|---|---|

| S. aureus WT | 0.25 | 0.25 | 1x | No efflux |

| S. aureus Resistant | 4.0 | 0.5 | 8x | Efflux mediated|

Target Gene Sequencing

This protocol identifies mutations in the gyrA and gyrB genes that are responsible for target-based resistance.[7][17][18]

Experimental Protocol:

-

Genomic DNA Extraction: Extract high-quality genomic DNA from the wild-type strain and the resistant isolate.

-

PCR Amplification: Design primers to amplify the Quinolone Resistance-Determining Regions (QRDRs) of the gyrA and gyrB genes.[18][19] Perform PCR amplification on the extracted gDNA.

-

DNA Sequencing: Purify the PCR products and send them for Sanger sequencing.

-

Sequence Analysis: Align the sequences from the resistant isolate against the wild-type reference sequence to identify any nucleotide changes and the corresponding amino acid substitutions.[18]

Data Presentation: Table 4: Hypothetical Sequencing Results of the gyrA QRDR

| Strain | Genotype | Codon Change (Nucleotide) | Amino Acid Change |

|---|---|---|---|

| S. aureus WT | gyrA | None | None |

| S. aureus Resistant | gyrA | TCC -> TTC at codon 84 | Ser84 -> Phe |

Conclusion and Risk Assessment

By systematically applying these experimental protocols, researchers can build a comprehensive resistance profile for Antibacterial Agent 44. The hypothetical data presented suggest that Agent 44 has a low spontaneous mutation frequency (on the order of 10^-9). However, sustained pressure via serial passage can select for stable, low-level resistance (16-fold MIC increase). The mechanistic investigation indicates that this resistance is multifactorial, involving both a target-site mutation in gyrA (Ser84->Phe) and the activity of efflux pumps.

This profile suggests that while the barrier to initial resistance is high, once resistance emerges, it may involve multiple mechanisms, potentially complicating clinical management. These findings are crucial for guiding lead optimization efforts, such as modifying the chemical structure of Agent 44 to reduce its affinity for efflux pumps or to maintain binding to mutated gyrase, thereby ensuring a more robust and durable antibacterial candidate.

References

- 1. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. academic.oup.com [academic.oup.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]

- 6. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cloning and nucleotide sequence of Mycobacterium tuberculosis gyrA and gyrB genes and detection of quinolone resistance mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Mode of action and mechanisms of resistance of gyrase inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. emerypharma.com [emerypharma.com]

- 10. In vitro evaluation of the potential for resistance development to ceragenin CSA-13 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Serial passage – REVIVE [revive.gardp.org]

- 12. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 13. research.manchester.ac.uk [research.manchester.ac.uk]

- 14. Methods for Determining Spontaneous Mutation Rates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MIC testing and efflux pump inhibition [bio-protocol.org]

- 16. journals.asm.org [journals.asm.org]

- 17. journals.asm.org [journals.asm.org]

- 18. Sequence Analysis of Fluoroquinolone Resistance-Associated Genes gyrA and gyrB in Clinical Mycobacterium tuberculosis Isolates from Patients Suspected of Having Multidrug-Resistant Tuberculosis in New Delhi, India - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

Lack of Publicly Available Research Data on "Antibacterial Agent 44" Precludes a Specific Technical Guide; A General Guide on Early-Stage Antibacterial Research is Proposed

Initial investigations reveal that "Antibacterial agent 44" is a chemical entity described in patent WO2013030735A1, specifically in example 7. While the patent and related documents detail the synthesis of the compound, identified as (2S,5R)-2-(methoxymethyl)-7-oxo-4-(prop-1-en-2-yl)-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl hydrogen sulfate sodium salt, a comprehensive search of scientific literature and public databases has yielded no quantitative biological data, such as minimum inhibitory concentrations (MICs), cytotoxicity profiles, or mechanism of action studies.

This absence of publicly available research data makes it impossible to fulfill the request for an in-depth technical guide on "Antibacterial agent 44" that includes quantitative data tables, detailed experimental protocols from cited studies, and visualizations of its specific signaling pathways.

As an alternative, this document proposes a comprehensive technical guide on the core principles and methodologies for the early-stage research and development of a novel antibacterial agent . This guide is tailored for the intended audience of researchers, scientists, and drug development professionals and will adhere to all the specified formatting and content requirements, including data presentation in tables, detailed experimental protocols, and Graphviz diagrams for workflows and pathways.

An In-depth Technical Guide to the Early-Stage Research of a Novel Antibacterial Agent

This whitepaper provides a detailed overview of the critical experimental stages in the preclinical evaluation of a new chemical entity with potential antibacterial activity.

In Vitro Antibacterial Activity Assessment

The initial step in evaluating a potential new antibacterial agent is to determine its in vitro efficacy against a panel of clinically relevant bacterial strains. The most common method for this is the determination of the Minimum Inhibitory Concentration (MIC).

Table 1: Illustrative In Vitro Antibacterial Activity of a Novel Agent (Hypothetical Data)

| Bacterial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 2 |

| Streptococcus pneumoniae | Gram-positive | 4 |

| Escherichia coli | Gram-negative | 8 |

| Pseudomonas aeruginosa | Gram-negative | 16 |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the MIC of an antimicrobial agent against bacteria in a liquid medium.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

-

Test compound stock solution

-

Positive control antibiotic (e.g., ciprofloxacin)

-

Negative control (broth only)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of the Microtiter Plate:

-

Add 100 µL of CAMHB to all wells of a 96-well plate.

-

In the first well of a row, add 100 µL of the test compound stock solution to achieve the highest desired concentration.

-

Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well.

-

-

Inoculation:

-

Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add 100 µL of the diluted bacterial inoculum to each well containing the test compound dilutions.

-

Include a positive control (bacteria in broth with no compound) and a negative control (broth only).

-

-

Incubation:

-

Incubate the plate at 37°C for 16-20 hours in ambient air.

-

-

Reading the Results:

-

The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye or a microplate reader.

-

Cytotoxicity Assessment

It is crucial to assess the potential toxicity of a new antibacterial agent to mammalian cells to ensure its safety for therapeutic use. A common method is the MTT assay, which measures cell metabolic activity.

Table 2: Illustrative Cytotoxicity of a Novel Agent against Human Cell Line (Hypothetical Data)

| Cell Line | Assay | IC₅₀ (µg/mL) |

| HEK293 | MTT | >128 |

| HepG2 | MTT | >128 |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC₅₀) of a compound on a mammalian cell line.

Materials:

-

96-well cell culture plates

-

Human cell line (e.g., HEK293)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the 96-well plate with cells at an appropriate density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound.

-

Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-cell control (medium only).

-

-

Incubation:

-

Incubate the plate for 24-72 hours at 37°C in a humidified CO₂ incubator.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours until purple formazan crystals are visible.

-

-

Solubilization and Measurement:

-

Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the cell viability against the compound concentration to determine the IC₅₀ value.

-

Mechanism of Action Studies

Understanding how an antibacterial agent works is critical for its development. Early-stage studies can help classify the agent based on its primary target.

One common approach is to assess the effect of the compound on the synthesis of major macromolecules: DNA, RNA, protein, and the cell wall. This can be achieved by measuring the incorporation of radiolabeled precursors.

Membrane-active agents can be identified by measuring the change in membrane potential using fluorescent dyes.

Visualizations

Caption: A generalized workflow for the early-stage evaluation of a novel antibacterial agent.

Caption: A simplified diagram of the bacterial peptidoglycan synthesis pathway and potential points of inhibition by antibacterial agents.

This proposed guide provides a robust framework for the early-stage evaluation of novel antibacterial agents, fulfilling the user's request for a detailed, well-structured technical document with practical protocols and visualizations.

Methodological & Application

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 44

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Minimum Inhibitory Concentration (MIC) is a fundamental quantitative measure in microbiology, representing the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2] MIC values are crucial for assessing the potency of new antimicrobial compounds, monitoring the development of resistance, and guiding the selection of appropriate therapeutic agents.[2][3][4] These values are typically expressed in micrograms per milliliter (µg/mL) or milligrams per liter (mg/L).[1][5] This document provides detailed protocols for determining the MIC of "Antibacterial Agent 44" using standard laboratory methods, including broth microdilution, agar dilution, and gradient diffusion.

Key Concepts

-

Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after a specified incubation period under controlled conditions.[2][6][7]

-

Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill a particular bacterium. The MBC is determined after the MIC assay by subculturing from wells or tubes that show no visible growth.[1][4]

-

Clinical Breakpoints: MIC values are compared to established clinical breakpoints to categorize a microorganism as susceptible (S), intermediate (I), or resistant (R) to a particular antimicrobial agent.[1][4] These breakpoints are published by standards organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][8]

Experimental Protocols

This section details the methodologies for three common MIC determination assays. The choice of method may depend on the specific characteristics of Antibacterial Agent 44, the microorganisms being tested, and the desired throughput.

Protocol 1: Broth Microdilution Assay

The broth microdilution method is a widely used technique for determining MIC values due to its efficiency and suitability for high-throughput screening.[2][9] This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.[5][6][9]

Materials:

-

Antibacterial Agent 44 (stock solution of known concentration)

-

Test microorganism(s) (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (MHB) or other appropriate broth medium[1][3]

-

Sterile test tubes

-

Spectrophotometer

-

Micropipettes and sterile tips

-

Incubator (35 ± 2°C)[10]

-

Plate reader (optional, for automated reading)[5]

Procedure:

-

Preparation of Antibacterial Agent 44 Dilutions:

-

Prepare a stock solution of Antibacterial Agent 44 at a concentration at least twice the highest desired test concentration.

-

In a 96-well plate, add 100 µL of sterile broth to all wells except for the first column.

-

Add 200 µL of the Antibacterial Agent 44 stock solution to the wells in the first column.

-

Perform a serial twofold dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

-

Column 11 will serve as the growth control (no antibacterial agent), and column 12 as the sterility control (no bacteria).[4][9][11]

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select several well-isolated colonies of the test microorganism.

-

Suspend the colonies in sterile broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[12]

-

Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[2][3]

-

-

Inoculation and Incubation:

-

Reading and Interpreting Results:

-

After incubation, examine the plate for visible turbidity. The MIC is the lowest concentration of Antibacterial Agent 44 at which there is no visible growth.[5]

-

The growth control well should show turbidity, and the sterility control well should remain clear.

-

A microplate reader can be used to measure the optical density (OD) at 600 nm to determine the inhibition of growth more quantitatively.[13]

-

Data Presentation:

The results of the broth microdilution assay for Antibacterial Agent 44 can be summarized in the following table:

| Test Microorganism | Antibacterial Agent 44 Concentration (µg/mL) | Growth (+/-) | MIC (µg/mL) |

| S. aureus ATCC 29213 | 64 | - | 4 |

| 32 | - | ||

| 16 | - | ||

| 8 | - | ||

| 4 | - | ||

| 2 | + | ||

| 1 | + | ||

| 0.5 | + | ||

| E. coli ATCC 25922 | 64 | - | 16 |

| 32 | - | ||

| 16 | - | ||

| 8 | + | ||

| 4 | + | ||

| 2 | + | ||

| 1 | + | ||

| 0.5 | + | ||

| Growth Control | 0 | + | |

| Sterility Control | 0 | - |

Protocol 2: Agar Dilution Assay

The agar dilution method is considered a reference method for MIC determination and is particularly useful when testing a large number of bacterial strains against a few antimicrobial agents.[14] This technique involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test microorganisms.[6][14]

Materials:

-

Antibacterial Agent 44 (stock solution of known concentration)

-

Test microorganism(s)

-

Mueller-Hinton Agar (MHA) or other appropriate agar medium[3]

-

Sterile petri dishes

-

Sterile test tubes

-

Spectrophotometer

-

Inoculator (e.g., multipoint replicator)

-

Incubator (35 ± 2°C)

Procedure:

-

Preparation of Agar Plates:

-

Prepare a series of twofold dilutions of Antibacterial Agent 44 in a sterile diluent.

-

For each concentration, add a specific volume of the antibacterial solution to molten and cooled (45-50°C) MHA. For example, add 2 mL of a 10x concentrated drug solution to 18 mL of molten agar.[15]

-

Mix thoroughly and pour the agar into sterile petri dishes. Allow the agar to solidify completely.

-

Prepare a control plate containing no antibacterial agent.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

-

This will be further diluted to achieve a final inoculum of approximately 10⁴ colony-forming units (CFU) per spot on the agar surface.[14]

-

-

Inoculation and Incubation:

-

Using a multipoint replicator, inoculate the surface of each agar plate with the standardized bacterial suspensions.

-

Allow the inoculum spots to dry before inverting the plates.

-

Incubate the plates at 35 ± 2°C for 16-20 hours.[14]

-

-

Reading and Interpreting Results:

-

After incubation, examine the plates for bacterial growth at the inoculation spots.

-

The MIC is the lowest concentration of Antibacterial Agent 44 that completely inhibits visible growth. A faint haze or one or two colonies at the inoculation spot is disregarded.[3]

-

Data Presentation:

The results of the agar dilution assay can be presented in a tabular format as follows:

| Antibacterial Agent 44 Concentration (µg/mL) | S. aureus ATCC 29213 | E. coli ATCC 25922 | P. aeruginosa ATCC 27853 |

| 64 | - | - | - |

| 32 | - | - | - |

| 16 | - | - | + |

| 8 | - | + | + |

| 4 | - | + | + |

| 2 | + | + | + |

| 1 | + | + | + |

| 0.5 | + | + | + |

| Growth Control (0) | + | + | + |

| MIC (µg/mL) | 4 | 8 | 16 |

Protocol 3: Gradient Diffusion Method (E-test)

The gradient diffusion method, commercially known as the E-test, utilizes a plastic strip impregnated with a predefined gradient of an antimicrobial agent.[16][17][18] This method is convenient for testing individual organisms and provides a direct reading of the MIC value.[19]

Materials:

-

E-test strips for Antibacterial Agent 44

-

Test microorganism(s)

-

Mueller-Hinton Agar (MHA) plates

-

Sterile cotton swabs

-

Sterile saline or broth

-

Incubator (35 ± 2°C)

Procedure:

-

Inoculum Preparation and Plating:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid.

-

Streak the swab evenly over the entire surface of an MHA plate to obtain confluent growth.

-

-

Application of E-test Strip:

-

Allow the agar surface to dry for 5-15 minutes.

-

Aseptically apply the E-test strip to the center of the inoculated agar plate.

-

-

Incubation:

-

Incubate the plate in an inverted position at 35 ± 2°C for 16-20 hours.

-

-

Reading and Interpreting Results:

Data Presentation:

The results from the E-test can be recorded in a simple table:

| Test Microorganism | MIC (µg/mL) |

| S. aureus ATCC 29213 | 4 |

| E. coli ATCC 25922 | 8 |

| P. aeruginosa ATCC 27853 | 16 |

Visualizations

Experimental Workflow for Broth Microdilution MIC Assay

Caption: Workflow for the Broth Microdilution MIC Assay.

Logical Relationship for MIC Interpretation

Caption: Interpretation of MIC values using clinical breakpoints.

References

- 1. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 2. microbe-investigations.com [microbe-investigations.com]

- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. emerypharma.com [emerypharma.com]

- 5. bmglabtech.com [bmglabtech.com]

- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. goldbio.com [goldbio.com]

- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 13. protocols.io [protocols.io]

- 14. Agar dilution - Wikipedia [en.wikipedia.org]

- 15. youtube.com [youtube.com]

- 16. biotecnologiebt.it [biotecnologiebt.it]

- 17. microbenotes.com [microbenotes.com]

- 18. health.maryland.gov [health.maryland.gov]

- 19. youtube.com [youtube.com]

- 20. en.iacld.com [en.iacld.com]

Application Notes and Protocols for the Preparation of "Antibacterial Agent 44" Stock Solution

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the preparation, handling, and storage of a stock solution for a novel or uncharacterized compound designated "Antibacterial Agent 44." Given that "Antibacterial Agent 44" can refer to several distinct molecules, this protocol outlines a generalized yet detailed approach applicable to a powdered, purified antibacterial compound.

Introduction

The accurate preparation of stock solutions is a critical first step in antimicrobial research to ensure reproducible and reliable experimental results. A stock solution is a concentrated solution that is diluted to a lower concentration for actual use. This methodology minimizes weighing errors, allows for consistent and easy preparation of working solutions, and prolongs the shelf-life of the compound. This document details the necessary steps for preparing a stock solution of "Antibacterial Agent 44," including solubility testing, calculation of concentrations, and appropriate storage conditions.

Materials and Equipment

Reagents

-

Antibacterial Agent 44 (powder form)

-

Sterile, high-purity solvents (e.g., deionized water, ethanol, dimethyl sulfoxide (DMSO))

-

Sterile culture media (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)

Equipment

-

Analytical balance

-

Laminar flow hood or biological safety cabinet

-

Vortex mixer

-

Magnetic stirrer and stir bars

-

Sterile conical tubes (15 mL and 50 mL)

-

Sterile microcentrifuge tubes (1.5 mL or 2 mL)

-

Pipettes and sterile, filter-barrier pipette tips

-

Syringe filters (0.22 µm pore size)

-

-20°C or -80°C freezer

Experimental Protocols

Determination of an Appropriate Solvent

Before preparing a high-concentration stock solution, it is crucial to determine the optimal solvent for "Antibacterial Agent 44."

Protocol for Solubility Testing:

-

Weigh out a small, known amount of "Antibacterial Agent 44" (e.g., 1-5 mg) into a clear microcentrifuge tube.

-

Add a small, measured volume of the first test solvent (e.g., 100 µL of sterile deionized water).

-

Vortex the tube vigorously for 30-60 seconds.

-

Visually inspect the solution for any undissolved particles against a dark background.

-

If the compound has not fully dissolved, incrementally add more solvent (e.g., another 100 µL) and repeat the vortexing and inspection steps.

-

Record the total volume of solvent required to fully dissolve the compound.

-

Repeat this process with other potential solvents, such as ethanol or DMSO, to identify the solvent that dissolves the compound at the highest concentration.

-

Choose a solvent that is compatible with your downstream experiments. Note that some solvents, like DMSO and ethanol, can have inhibitory effects on bacterial growth at certain concentrations.[1]

Preparation of a 10 mg/mL Stock Solution

This protocol provides a standard method for preparing a 10 mg/mL stock solution. The concentration can be adjusted based on the solubility data and experimental needs.

Protocol:

-

Under a laminar flow hood, weigh 10 mg of "Antibacterial Agent 44" powder into a sterile conical tube.

-

Add 1 mL of the chosen sterile solvent to the tube.

-

Tightly cap the tube and vortex until the powder is completely dissolved. A magnetic stirrer can be used for compounds that are slower to dissolve.[2]

-

Once dissolved, sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile conical tube. This is particularly important for aqueous solutions. For solutions in 100% ethanol or DMSO, filter sterilization may not be necessary if aseptic technique is strictly followed.[2][3]

-

Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL) in sterile microcentrifuge tubes. This prevents contamination of the entire stock and minimizes freeze-thaw cycles.[4]

-

Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots at the appropriate temperature, typically -20°C or -80°C, protected from light if the compound is light-sensitive.[2][4]

Data Presentation

The following tables provide a structured summary of quantitative data for preparing and using antibacterial stock solutions.

Table 1: Solvent and Storage Recommendations for Antibacterial Stock Solutions

| Solvent | Recommended for | Storage Temperature | Notes |

| Sterile Deionized Water | Hydrophilic compounds | -20°C | Prone to contamination; filter sterilization is essential. |

| Ethanol | Hydrophobic compounds | -20°C | Can be bactericidal at higher concentrations. |

| Dimethyl Sulfoxide (DMSO) | Broad range of compounds | -20°C or -80°C | Use a low concentration in final working solution (<0.5%). |

Table 2: Example Dilution Series for a 10 mg/mL Stock Solution

| Stock Concentration | Volume of Stock | Volume of Media | Final Concentration |

| 10 mg/mL | 10 µL | 990 µL | 100 µg/mL |

| 10 mg/mL | 5 µL | 995 µL | 50 µg/mL |

| 10 mg/mL | 1 µL | 999 µL | 10 µg/mL |

Visualizations

Experimental Workflow for Stock Solution Preparation and Use

Caption: Workflow for preparing and using an antibacterial stock solution.

Hypothetical Signaling Pathway for Antibacterial Action

Caption: Common mechanisms of action for antibacterial agents.

References

Application Note: Time-Kill Kinetics Assay for Evaluating the Bactericidal or Bacteriostatic Activity of Antibacterial Agent 44

Audience: Researchers, scientists, and drug development professionals.

Introduction

The time-kill kinetics assay is a crucial in vitro method used to assess the pharmacodynamic properties of an antimicrobial agent. This assay provides detailed information on the rate and extent of bacterial killing over time, allowing for the determination of whether an agent is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth). Bactericidal activity is generally defined as a ≥3-log10 reduction (99.9% kill) in the bacterial colony-forming units (CFU/mL) compared to the initial inoculum.[1] This application note provides a detailed protocol for performing a time-kill kinetics assay for a novel compound, "Antibacterial Agent 44," against a relevant bacterial strain. The methodology is based on established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI).[1][2][3]

Principle of the Assay

A standardized bacterial inoculum is exposed to various concentrations of the antimicrobial agent, typically multiples of its Minimum Inhibitory Concentration (MIC). At specified time intervals, aliquots of the bacterial suspension are removed, serially diluted, and plated on agar to determine the number of viable bacteria (CFU/mL). The change in log10 CFU/mL over time is then plotted to generate time-kill curves, which visually depict the antimicrobial activity.

Experimental Protocol

Materials and Reagents:

-

Bacterial Strain: A clinically relevant and standardized bacterial strain (e.g., Staphylococcus aureus ATCC BAA-44, a multidrug-resistant strain).

-

Antibacterial Agent 44: Stock solution of known concentration.

-

Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) and Tryptic Soy Agar (TSA) plates.

-

Phosphate-Buffered Saline (PBS): Sterile, for dilutions.

-

Control Antibiotics: Vancomycin (bactericidal control) and Linezolid (bacteriostatic control).

-

Sterile culture tubes, micropipettes, and tips.

-

Incubator (37°C with shaking capabilities).

-

Spectrophotometer.

-

Colony counter.

Procedure:

-

Inoculum Preparation:

-

From a fresh overnight culture on a TSA plate, select 3-5 isolated colonies and inoculate into 5 mL of CAMHB.

-

Incubate at 37°C with shaking until the culture reaches the mid-logarithmic growth phase (approximately 2-4 hours), corresponding to a turbidity of 0.5 McFarland standard (~1-2 x 10^8 CFU/mL).

-

Dilute the bacterial suspension in fresh CAMHB to achieve a final starting inoculum of approximately 5 x 10^5 CFU/mL in the test tubes.

-

-

Assay Setup:

-

Prepare test tubes with CAMHB containing Antibacterial Agent 44 at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC).[3][4]

-

Include a growth control tube (no antibiotic) and tubes with the control antibiotics at appropriate concentrations.

-

Add the prepared bacterial inoculum to each tube to achieve the final desired starting density.

-

-

Incubation and Sampling:

-

Viable Cell Counting:

-

Perform ten-fold serial dilutions of each aliquot in sterile PBS.

-

Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.

-

Incubate the plates at 37°C for 18-24 hours.

-

Count the number of colonies on plates that have between 30 and 300 colonies to determine the CFU/mL.

-

Data Analysis and Presentation

The number of viable bacteria at each time point is calculated using the following formula:

CFU/mL = (Number of colonies × Dilution factor) / Volume plated (mL)

The results are then transformed to log10 CFU/mL and plotted against time for each concentration of Antibacterial Agent 44 and the controls. A bactericidal effect is defined as a ≥3-log10 decrease in CFU/mL from the initial inoculum.[1] A bacteriostatic effect is characterized by an inhibition of growth, with the CFU/mL remaining similar to the initial inoculum.[1]

Data Presentation

The quantitative data from the time-kill kinetics assay should be summarized in a clear and structured table for easy comparison.

| Time (hours) | Growth Control (log10 CFU/mL) | 0.5x MIC Agent 44 (log10 CFU/mL) | 1x MIC Agent 44 (log10 CFU/mL) | 2x MIC Agent 44 (log10 CFU/mL) | 4x MIC Agent 44 (log10 CFU/mL) | Bactericidal Control (log10 CFU/mL) | Bacteriostatic Control (log10 CFU/mL) |

| 0 | 5.70 | 5.71 | 5.70 | 5.69 | 5.70 | 5.72 | 5.71 |

| 2 | 6.30 | 5.50 | 5.20 | 4.80 | 4.10 | 4.90 | 5.65 |

| 4 | 7.10 | 5.30 | 4.60 | 3.90 | 2.90 | 4.10 | 5.60 |

| 8 | 8.50 | 5.10 | 3.80 | 2.80 | <2.00 | 3.20 | 5.55 |

| 12 | 9.20 | 5.00 | 3.10 | <2.00 | <2.00 | <2.00 | 5.50 |

| 24 | 9.80 | 4.90 | <2.00 | <2.00 | <2.00 | <2.00 | 5.45 |

Experimental Workflow Diagram

The following diagram illustrates the experimental workflow of the time-kill kinetics assay.

Caption: Workflow of the time-kill kinetics assay.

Signaling Pathway Diagram

As "Antibacterial Agent 44" is a hypothetical compound with an unknown mechanism of action, a specific signaling pathway diagram cannot be generated. However, a generalized diagram illustrating potential antibacterial mechanisms is provided below.

Caption: Potential mechanisms of action for an antibacterial agent.

References

Application Notes & Protocols for "Antibacterial Agent 44" in Antibiotic Synergy Studies

Disclaimer: The designation "Antibacterial Agent 44" is not a formally recognized name for a specific antibacterial compound in widespread scientific literature. For the purpose of these application notes, "Antibacterial Agent 44" will refer to a representative 2-aminoimidazole/triazole conjugate, based on published research demonstrating its potent synergistic activities with conventional antibiotics, particularly in the context of overcoming antibiotic resistance and biofilm formation.

Introduction

"Antibacterial Agent 44" is a novel 2-aminoimidazole/triazole conjugate that has demonstrated significant potential in potentiating the activity of conventional antibiotics against multidrug-resistant bacteria.[1] While it exhibits minimal direct bactericidal activity on its own, its primary mechanism of action lies in its ability to disrupt bacterial biofilms and resensitize resistant strains to existing antibiotic therapies.[1] These application notes provide detailed protocols for researchers, scientists, and drug development professionals to study the synergistic effects of "Antibacterial Agent 44" with various antibiotics.

Mechanism of Action: A Synergistic Approach

"Antibacterial Agent 44" functions as a powerful adjuvant in antibiotic therapy. Its proposed mechanism involves the inhibition and dispersal of bacterial biofilms, which are a major contributor to antibiotic resistance.[1] Biofilms are communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which acts as a physical barrier to antibiotics. By disrupting this biofilm, "Antibacterial Agent 44" allows conventional antibiotics to reach their bacterial targets more effectively.

Furthermore, this agent has been shown to resensitize multidrug-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA), to antibiotics to which they were previously resistant.[1]

Conceptual diagram of the synergistic action of "Antibacterial Agent 44".

Quantitative Data Summary

The synergistic activity of "Antibacterial Agent 44" has been quantified against various bacterial strains in combination with several conventional antibiotics. The following tables summarize the observed reductions in bacterial growth.

Table 1: Synergistic Activity against Tetracycline-Resistant E. coli [1]

| "Antibacterial Agent 44" (µM) | Tetracycline (µM) | % Reduction in Bacterial Growth |

| 150 | 10 | >99% |

| 150 | 50 | >99% |

| 50 | 50 | >99% |

| 25 | 50 | >99% |

| 150 | 0 | No Reduction |

| 0 | 10 (sensitive strain) | 55% |

Table 2: Synergistic Activity against Methicillin-Resistant S. aureus (BAA-44) *[1]

| "Antibacterial Agent 44" (µM) | Antibiotic (Concentration, µM) | % Reduction in Bacterial Growth |

| 45 | Penicillin G (25) | 95% |

| 45 | Methicillin (25) | 91% |

| 45 | Tetracycline (1) | 69% |

Table 3: Synergistic Biofilm Dispersion [1]

| Bacterial Strain | Antibiotic (Concentration) | "Antibacterial Agent 44" Effect | Outcome |

| P. aeruginosa (PDO300) | Tobramycin (10 µM) | Synergistic with Agent 44 | Concentration-dependent biofilm dispersion |

| P. aeruginosa (PA14) | Tobramycin (10 µM) | Synergistic with Agent 44 | Concentration-dependent biofilm dispersion |

| S. epidermidis | Novobiocin (1.0 µM) | Synergistic with Agent 44 | Concentration-dependent biofilm dispersion |

| A. baumannii | Colistin (1.0 µM) | Synergistic with Agent 44 | Concentration-dependent biofilm dispersion |

| S. aureus | Novobiocin (0.1 µM) | Synergistic with Agent 44 | 3-orders-of-magnitude increase in dispersion |

Experimental Protocols

Checkerboard Assay for Synergy Testing

The checkerboard assay is a standard method to determine the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.[2][3]

Objective: To quantify the interaction between "Antibacterial Agent 44" and a conventional antibiotic.

Materials:

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

"Antibacterial Agent 44" stock solution

-

Conventional antibiotic stock solution

-

Multichannel pipette

-

Incubator

Protocol:

-

Preparation of Antibiotic Dilutions:

-

Along the x-axis of the 96-well plate, prepare serial dilutions of the conventional antibiotic. For example, in a final volume of 100 µL per well, create dilutions ranging from 4x the Minimum Inhibitory Concentration (MIC) to 1/16x the MIC.

-

Along the y-axis, prepare serial dilutions of "Antibacterial Agent 44" in a similar manner.

-

-

Inoculation:

-

Incubation:

-

Incubate the plate at 35-37°C for 16-20 hours.[3]

-

-

Data Analysis:

-

After incubation, determine the MIC of each agent alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

-

Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination showing no growth using the following formula:[3]

-

FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

-

-

Interpret the FICI values as follows:[3]

-

Synergy: FICI ≤ 0.5

-

Additive/Indifference: 0.5 < FICI ≤ 4.0

-

Antagonism: FICI > 4.0

-

-

Workflow for the checkerboard synergy assay.

Time-Kill Curve Assay

Time-kill curve assays provide dynamic information about the bactericidal or bacteriostatic activity of antimicrobial agents over time.[4]

Objective: To assess the rate of bacterial killing by "Antibacterial Agent 44" in combination with a conventional antibiotic.

Materials:

-

Bacterial culture in logarithmic growth phase

-

Appropriate broth medium

-

"Antibacterial Agent 44"

-

Conventional antibiotic

-

Sterile flasks or tubes

-

Shaking incubator

-

Apparatus for serial dilutions and plating

-

Agar plates

Protocol:

-

Preparation of Test Conditions:

-

Prepare flasks containing broth with the following conditions:

-

Growth control (no antimicrobial agent)

-

"Antibacterial Agent 44" alone (e.g., at 0.5x MIC)

-

Conventional antibiotic alone (e.g., at 0.5x MIC)

-

Combination of "Antibacterial Agent 44" and the conventional antibiotic (e.g., at 0.5x MIC of each)

-

-

-

Inoculation:

-

Inoculate each flask with the bacterial culture to a starting density of approximately 5 x 10^5 CFU/mL.[4]

-

-

Incubation and Sampling:

-

Incubate the flasks at 37°C with shaking.

-

At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.[4]

-

-

Quantification of Viable Bacteria:

-

Perform serial dilutions of each aliquot and plate onto agar plates.

-

Incubate the plates overnight and count the number of colonies to determine the CFU/mL at each time point.

-

-

Data Analysis:

-

Plot the log10 CFU/mL versus time for each condition.

-

Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.

-

Antagonism is defined as a ≥ 2-log10 increase in CFU/mL between the combination and the most active single agent.

-

Indifference is a < 2-log10 change in CFU/mL.

-

Conclusion

"Antibacterial Agent 44," a representative 2-aminoimidazole/triazole conjugate, presents a promising strategy to combat antibiotic resistance.[1] Its ability to act synergistically with existing antibiotics by disrupting biofilms and resensitizing resistant bacteria offers a valuable tool for researchers in the field of antimicrobial drug discovery and development. The protocols outlined in these application notes provide a framework for the systematic evaluation of the synergistic potential of "Antibacterial Agent 44" and similar compounds.

References